molecular formula C10H10N2 B2371933 3-(m-Tolyl)-1H-pyrazole CAS No. 149739-36-6

3-(m-Tolyl)-1H-pyrazole

Cat. No.: B2371933
CAS No.: 149739-36-6
M. Wt: 158.204
InChI Key: NRWSHDHOQDSARY-UHFFFAOYSA-N
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Description

3-(m-Tolyl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a m-tolyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals and agrochemicals.

Scientific Research Applications

3-(m-Tolyl)-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: The compound is used in the development of agrochemicals and as an intermediate in the synthesis of dyes and pigments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(m-Tolyl)-1H-pyrazole typically involves the cyclization of hydrazine derivatives with 1,3-diketones or their equivalents. One common method includes the reaction of m-tolyl hydrazine with 1,3-diketones under acidic or basic conditions to form the pyrazole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cyclization process.

Chemical Reactions Analysis

Types of Reactions: 3-(m-Tolyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can convert the pyrazole ring to pyrazoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyrazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitrating agents are employed under controlled conditions.

Major Products:

    Oxidation: Pyrazole N-oxides.

    Reduction: Pyrazoline derivatives.

    Substitution: Halogenated, sulfonated, or nitrated pyrazole derivatives.

Mechanism of Action

The mechanism of action of 3-(m-Tolyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved in its biological activity often include signal transduction pathways that regulate cell growth, apoptosis, and immune responses.

Comparison with Similar Compounds

    3-(p-Tolyl)-1H-pyrazole: Similar structure but with a para-tolyl group instead of a meta-tolyl group.

    3-(o-Tolyl)-1H-pyrazole: Similar structure but with an ortho-tolyl group.

    1-Phenyl-3-(m-tolyl)-1H-pyrazole: Contains an additional phenyl group.

Uniqueness: 3-(m-Tolyl)-1H-pyrazole is unique due to the position of the tolyl group, which can influence the compound’s reactivity and biological activity. The meta position of the tolyl group can result in different steric and electronic effects compared to the ortho and para isomers, leading to distinct chemical and biological properties.

Properties

IUPAC Name

5-(3-methylphenyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-8-3-2-4-9(7-8)10-5-6-11-12-10/h2-7H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRWSHDHOQDSARY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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